BenchChemオンラインストアへようこそ!

2-Methyl-1H-benzo[d]imidazol-7-ol

fragment-based drug discovery PPAT/CoaD antibacterial target

2-Methyl-1H-benzo[d]imidazol-7-ol (CAS 94977-60-3), also catalogued as 2-methyl-1H-benzimidazol-4-ol and designated by the PDB ligand code CWM, is a compact heterocyclic fragment (MW 148.16, formula C₈H₈N₂O) bearing a methyl group at position 2 and a hydroxyl group at position 7 of the benzimidazole core. The compound has been co-crystallized with Escherichia coli phosphopantetheine adenylyltransferase (PPAT/CoaD) at 1.99 Å resolution (PDB 6B7A) as part of a Novartis fragment-based lead discovery program targeting Gram-negative bacterial CoA biosynthesis.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
CAS No. 94977-60-3
Cat. No. B3173732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1H-benzo[d]imidazol-7-ol
CAS94977-60-3
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1)C=CC=C2O
InChIInChI=1S/C8H8N2O/c1-5-9-6-3-2-4-7(11)8(6)10-5/h2-4,11H,1H3,(H,9,10)
InChIKeyHLPAESMITTURFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1H-benzo[d]imidazol-7-ol (CAS 94977-60-3): Fragment-Era Benzimidazole Scaffold for Bacterial PPAT Targeting


2-Methyl-1H-benzo[d]imidazol-7-ol (CAS 94977-60-3), also catalogued as 2-methyl-1H-benzimidazol-4-ol and designated by the PDB ligand code CWM, is a compact heterocyclic fragment (MW 148.16, formula C₈H₈N₂O) bearing a methyl group at position 2 and a hydroxyl group at position 7 of the benzimidazole core. The compound has been co-crystallized with Escherichia coli phosphopantetheine adenylyltransferase (PPAT/CoaD) at 1.99 Å resolution (PDB 6B7A) as part of a Novartis fragment-based lead discovery program targeting Gram-negative bacterial CoA biosynthesis. [1] It additionally belongs to the broader 1H-benzimidazol-4-ol chemotype explored for 5-lipoxygenase (5-LO) inhibition. [2] The presence of both a hydrogen-bond-donating 7-OH and an annular tautomeric equilibrium between the 4-ol and 7-ol forms distinguishes this fragment from simple 2-alkylbenzimidazoles lacking the hydroxyl handle.

Why 2-Methyl-1H-benzo[d]imidazol-7-ol Cannot Be Interchanged with Common 2-Substituted Benzimidazoles


The 7-hydroxy (4-hydroxy) substitution on the benzimidazole core introduces physicochemical and structural features absent in the widely available 2-methyl-1H-benzimidazole (CAS 615-15-6). The hydroxyl group lowers the computed logP by approximately 0.6–1.1 units relative to the des-hydroxy parent, alters the aqueous pKa by over 2.5 units, adds a second hydrogen-bond donor, and enables participation in intramolecular hydrogen-bonding networks with the imidazole NH. These differences translate into distinct binding modes: in the E. coli PPAT/CoaD co-crystal structure (PDB 6B7A), the 7-OH of CWM engages a water-mediated contact network at the pantetheine subsite, a geometry inaccessible to 2-methylbenzimidazole.[1] Furthermore, the annular tautomerism between the 4-ol and 7-ol forms creates an equilibrium of two distinct hydrogen-bond donor/acceptor presentations—a property obliterated in N-methylated congeners such as 1-methyl-1H-benzimidazol-7-ol (CAS 163298-76-8).[2] Simple substitution of this fragment with a non-hydroxylated or N-blocked benzimidazole thus risks loss of both target engagement geometry and physicochemical property space relevant to fragment elaboration or biochemical probing.

Quantitative Differentiation Evidence for 2-Methyl-1H-benzo[d]imidazol-7-ol vs. Closest Analogs


PPAT/CoaD Fragment Binding Affinity: CWM (Kd 32 μM) vs. Des-Hydroxy 2-Methylbenzimidazole

The target compound 2-methyl-1H-benzo[d]imidazol-7-ol (CWM) was co-crystallized with E. coli PPAT/CoaD and exhibits a dissociation constant of Kd = 32 μM (pKd = 4.49), as deposited in the MOAD and PDBbind databases based on the 1.99 Å X-ray structure PDB 6B7A. [1] In contrast, the des-hydroxy analog 2-methyl-1H-benzimidazole (CAS 615-15-6) lacks a cognate PPAT co-crystal structure and its binding is not reported in the Novartis FBLD dataset for this target, consistent with the essential role of the 7-OH in engaging the pantetheine-site water network observed in the CWM-bound structure.[2] Among other 1H-benzimidazol-4-ol fragments deposited in the same PPAT program, the 2-trifluoromethyl analog (PDB 6CCS) and the 2-(3-chlorophenethyl) analog (PDB 6CCQ) both occupy the same pantetheine pocket, confirming that the 4-ol/7-ol substitution pattern is a conserved pharmacophoric element while the 2-substituent modulates lipophilicity and steric fit. [3]

fragment-based drug discovery PPAT/CoaD antibacterial target Gram-negative bacteria

Lipophilicity Reduction: 2-Methyl-1H-benzo[d]imidazol-7-ol (LogP ~1.1–1.6) vs. 2-Methylbenzimidazole (LogP 2.15)

The introduction of the 7-hydroxyl group onto the 2-methylbenzimidazole scaffold substantially reduces lipophilicity. Computed LogP values for 2-methyl-1H-benzo[d]imidazol-7-ol range from 1.08 (ChemBase, pH-dependent LogD 0.65 at pH 5.5 and 0.95 at pH 7.4) to 1.58 (ChemSrc), compared with an experimentally validated LogP of 2.15 for 2-methyl-1H-benzimidazole (CAS 615-15-6). [1] This represents a ΔLogP reduction of approximately 0.6–1.1 units. The polar surface area (PSA) increases from 24.06 Ų (2-methylbenzimidazole) to 48.91 Ų for the hydroxylated derivative. Pharmacokinetically, this shift places the compound closer to the CNS multiparameter optimization (MPO) desirable range (LogP 1–3) while adding a hydrogen-bond donor, making it more amenable to aqueous solubility-driven fragment screening conditions and potentially reducing phospholipidosis risk relative to the more lipophilic parent.

physicochemical profiling logP solubility medicinal chemistry optimization

Ionization State Differentiation: Predicted pKa of 9.05 vs. 6.15 for 2-Methylbenzimidazole

The aqueous acid dissociation constant differs markedly between 2-methyl-1H-benzo[d]imidazol-7-ol (predicted pKa = 9.05 ± 0.40, likely corresponding to the phenolic 7-OH deprotonation) and 2-methyl-1H-benzimidazole (experimental pKa = 6.15 ± 0.01, corresponding to imidazole NH protonation equilibrium). [1] The approximately 2.9-unit increase in the relevant pKa means that at physiological pH (7.4), the target compound's phenolic hydroxyl remains predominantly protonated (neutral), whereas the imidazole NH of 2-methylbenzimidazole is largely deprotonated (neutral conjugate base). This differential speciation affects both the compound's hydrogen-bond donor/acceptor presentation to protein targets and its partitioning behavior in pH-dependent extraction or chromatographic purification workflows. Specifically, the neutral 7-OH at pH 7.4 can serve as a hydrogen-bond donor to backbone carbonyls or structured water molecules, while the imidazole nitrogen remains available as a hydrogen-bond acceptor—a dual presentation not possible with 2-methylbenzimidazole alone.

pKa ionization state protonation hydrogen bonding

Tautomeric Duality: 4-ol/7-ol Annular Tautomerism as a Conformational Differentiator from N-Methylated Congeners

N-unsubstituted benzimidazoles bearing a hydroxyl at the 4(7)-position undergo rapid annular tautomerism whereby the imidazole NH proton exchanges between N1 and N3, simultaneously interconverting the 4-ol and 7-ol tautomers. This equilibrium has been experimentally characterized by NMR for related 2-substituted benzimidazoles.[1] In the PDB 6B7A co-crystal structure, the ligand is explicitly modeled as the 7-ol tautomer (CWM: 2-methyl-1H-benzimidazol-7-ol), with the hydroxyl positioned to interact with residues L73, M74, and N106 of E. coli PPAT.[2] The N-methylated positional isomer 1-methyl-1H-benzimidazol-7-ol (CAS 163298-76-8), in contrast, is locked into a single tautomeric state with the methyl group occupying the N1 position, eliminating the annular tautomerism and precluding the alternative 4-ol presentation. This tautomeric restriction has been shown to alter bioactive conformation and target binding affinity in benzimidazole-based inhibitors. The target compound's tautomeric flexibility therefore provides two distinct hydrogen-bond donor/acceptor topologies from a single chemical entity—a feature relevant to fragment-based screening where sampling multiple binding-competent states can increase the probability of hit identification.

tautomerism conformational flexibility binding mode N-methylbenzimidazole

5-Lipoxygenase Inhibitory Scaffold: Class-Level Validation of the 1H-Benzimidazol-4-ol Chemotype

The 1H-benzimidazol-4-ol chemotype—of which 2-methyl-1H-benzo[d]imidazol-7-ol is a minimally substituted exemplar—has demonstrated cell-free 5-lipoxygenase (5-LO) inhibitory activity across a range of 2-substituted derivatives in a systematic SAR study by Buckle et al. (1987). [1] Within this series, the 2-substituent was found to modulate potency: compounds with methoxylated or hydroxylated benzyl groups at C2 showed in vivo activity comparable to phenidone, nordihydroguaiaretic acid (NDGA), and AA-861 in suppressing slow-reacting substance of anaphylaxis (SRS-A) release, while simpler 2-alkyl analogs provided baseline inhibitory activity. [2] BindingDB-curated data from the Buckle study report IC50 values ranging from 140 nM to 2100 nM for various 2-substituted benzimidazol-4-ols against RBL-1 cell-free 5-LO, with the 2-methyl analog (the target compound) positioned at the lower-substituent-complexity end of this spectrum.[3] The key class-level insight is that the 4-ol/7-OH substitution is a conserved pharmacophoric element enabling 5-LO active-site engagement, while the C2 position serves as a vector for potency optimization. This contrasts with non-hydroxylated 2-alkylbenzimidazoles, which lack this 5-LO inhibitory pharmacophore and instead show primary activity in antimicrobial or anthelmintic contexts.

5-lipoxygenase inhibition anti-inflammatory benzimidazol-4-ol leukotriene biosynthesis

Validated Application Scenarios for 2-Methyl-1H-benzo[d]imidazol-7-ol Based on Quantitative Evidence


Fragment-Based Lead Discovery Against Bacterial CoA Biosynthesis (PPAT/CoaD)

The compound's crystallographically validated binding to E. coli PPAT/CoaD (Kd = 32 μM) at the pantetheine subsite, with a high-resolution (1.99 Å) co-structure available, makes it a defined starting fragment for structure-guided optimization toward Gram-negative antibacterial agents. The 2-methyl and 7-OH groups provide two readily derivatizable vectors for fragment growing or merging strategies, while the validated binding mode offers a template for computational chemistry, docking, and pharmacophore modeling efforts. The conserved bacterial PPAT target and available selectivity data against human CoA pathway enzymes support its use in anti-infective FBLD programs. [1]

5-Lipoxygenase Inhibitor Scaffold for Anti-Inflammatory Probe Development

The 1H-benzimidazol-4-ol chemotype, exemplified by this 2-methyl analog, has demonstrated cell-free 5-LO inhibitory activity (class-level IC50 range 140–2100 nM across the Buckle 1987 series) with selected derivatives showing in vivo efficacy comparable to dexamethasone in monocyte accumulation models. The target compound represents a minimal, fragment-sized entry point into this pharmacophore, with the C2 methyl position available for SAR exploration. This second target class provides an orthogonal application pathway independent of the antibacterial PPAT program. [2]

Physicochemical Reference Standard for Hydroxylated Benzimidazole Property Benchmarking

With well-defined computed LogP (1.08–1.58), predicted pKa (9.05), PSA (48.91 Ų), and experimental melting point (211 °C), this compound serves as a reproducible reference for calibrating computational property prediction models (LogP, pKa, solubility algorithms) on hydroxylated heterocycles. Its placement in the favorable CNS MPO LogP range (1–3) and its balanced HBD/HBA count (2/2) make it a useful control compound for assessing the impact of phenolic OH substitution on permeability, solubility, and metabolic stability in benzimidazole-focused medicinal chemistry campaigns.

Chemical Biology Probe for CoA Biosynthesis Pathway Interrogation

The selectivity of the compound for the bacterial PPAT pantetheine site over the ATP site, combined with its non-covalent, fragment-level affinity (Kd = 32 μM), positions it as a tool compound for chemical biology studies probing CoA biosynthesis in Gram-negative bacteria. The compound demonstrates target engagement validated by both X-ray crystallography and NMR-guided docking, enabling its use in competition experiments, biophysical assay development, and functional validation of PPAT as an antibacterial target in E. coli and potentially other Enterobacteriaceae. [3]

Quote Request

Request a Quote for 2-Methyl-1H-benzo[d]imidazol-7-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.